N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with a thiophen-2-yl group and a 4-methoxybenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophen-2-yl boronic acid or stannane.
Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the amide nitrogen with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for nucleophilic aromatic substitution typically involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Uniqueness
N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-15-8-6-14(7-9-15)13-19-17(20)18(10-2-3-11-18)16-5-4-12-22-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFFGLRZRILFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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